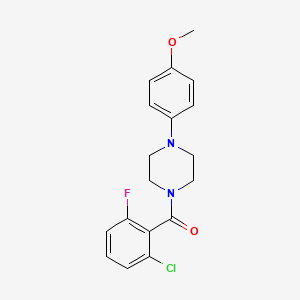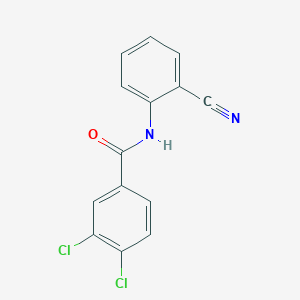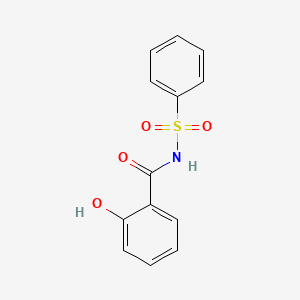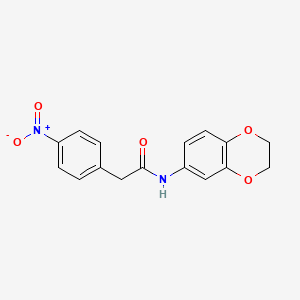![molecular formula C19H21ClN2O2 B5833065 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5833065.png)
3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which is involved in the development and activation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用机制
3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide specifically targets the BTK protein, which is a key mediator of B-cell receptor signaling. BTK is involved in the activation of multiple downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are crucial for B-cell survival and proliferation. 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking the downstream signaling pathways and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been shown to have potent inhibitory effects on BTK activity, with an IC50 value in the nanomolar range. In preclinical models of B-cell malignancies, 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been shown to induce apoptosis and inhibit cell proliferation, leading to tumor regression. In animal models of autoimmune diseases, 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been shown to reduce inflammation and improve disease symptoms. 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
实验室实验的优点和局限性
3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide is a useful tool for studying the role of BTK in B-cell signaling and related diseases. Its potent inhibitory effects on BTK activity make it a valuable tool for investigating the downstream signaling pathways and identifying potential therapeutic targets. However, 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has some limitations for lab experiments. Its high potency may make it difficult to distinguish between on-target and off-target effects, and its long half-life may complicate pharmacokinetic studies.
未来方向
There are several potential future directions for 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide research. One area of interest is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway, which may have synergistic effects and reduce the risk of resistance. Another area of interest is the investigation of 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide in other autoimmune diseases and inflammatory disorders, where it may have therapeutic potential. Finally, the development of novel BTK inhibitors with improved pharmacokinetic properties and selectivity may enhance the therapeutic potential of this class of drugs.
合成方法
The synthesis of 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide involves several steps, starting with the reaction of 4-(4-morpholinylmethyl)aniline with 3-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to form the final product, 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide. The yield of the synthesis process is typically in the range of 50-70%.
科学研究应用
3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has also been tested in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, where it has demonstrated significant anti-inflammatory effects.
属性
IUPAC Name |
3-chloro-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-2-5-16(12-18(14)20)19(23)21-17-6-3-15(4-7-17)13-22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNJBEWIUJYGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

hydrazone](/img/structure/B5832987.png)

![7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5833006.png)

![methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5833025.png)





![N-[amino(1,3-benzoxazol-2-ylamino)methylene]benzamide](/img/structure/B5833057.png)
![4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5833070.png)
![4-(4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5833071.png)
